molecular formula C8H11BrClNO2S B2970990 Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride CAS No. 2411180-64-6

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

Cat. No. B2970990
CAS RN: 2411180-64-6
M. Wt: 300.6
InChI Key: IYPKONHHBJUJIU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride, also known as BCTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain. In

Scientific Research Applications

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes in the brain. For example, this compound has been used to study the involvement of mGluR5 in addiction, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to investigate the effects of mGluR5 on synaptic plasticity, learning, and memory.

Mechanism of Action

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. This compound binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate, which is the endogenous ligand for mGluR5. By blocking the activation of mGluR5, this compound can modulate the activity of neurons in the brain and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of neurons in the brain and affect various physiological and pathological processes. For example, this compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol, suggesting that mGluR5 plays a role in addiction. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models, indicating that mGluR5 may be involved in the regulation of mood. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that mGluR5 may be a potential therapeutic target for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which allows for specific modulation of mGluR5 activity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential off-target effects on other receptors. Researchers must carefully evaluate the specificity and selectivity of this compound in each experiment to ensure accurate interpretation of the results.

Future Directions

There are several future directions for the use of Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride in scientific research. One potential direction is the development of novel mGluR5 antagonists with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and epilepsy. Additionally, this compound may be a useful tool for the development of new therapeutics for addiction, anxiety, depression, and neurodegenerative diseases.

Synthesis Methods

The synthesis of Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride involves several steps, including the synthesis of the key intermediate 5-bromothiophene-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is reacted with methyl (2R)-2-amino-3-propanol to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product.

properties

IUPAC Name

methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKYUTAQFLSJBL-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.